1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Overview
Description
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
The compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells , thereby potentially alleviating the endoplasmic reticulum stress that triggers PERK activation.
Biochemical Pathways
The inhibition of PERK activation by the compound affects the unfolded protein response (UPR) pathway, which is initiated in response to endoplasmic reticulum stress . By inhibiting PERK, the compound may modulate the UPR pathway and its downstream effects, including protein synthesis, cell survival, and apoptosis.
Pharmacokinetics
It is noted that the compound isorally available , suggesting it can be absorbed through the gastrointestinal tract
Result of Action
The compound’s action results in the inhibition of PERK activation in cells . This can lead to a decrease in endoplasmic reticulum stress and potentially inhibit the growth of certain types of human tumor xenografts in mice .
Biological Activity
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone (CAS No: 1311280-03-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N3O, with a molecular weight of approximately 259.23 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, which is known for various biological activities. The trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation; however, insights can be drawn from related compounds.
Antimicrobial Activity
Compounds within the pyrido family have demonstrated antimicrobial properties against various pathogens. A study on related pyrazole derivatives indicated that structural modifications could lead to enhanced antibacterial and antifungal activities. The presence of electron-withdrawing groups often correlates with improved efficacy against microbial strains .
Case Studies
Case Study 1: ENPP1 Inhibition
In a study focusing on imidazo[1,2-a]pyrazine derivatives, compound 7 was identified as a selective ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound significantly enhanced mRNA expression of STING pathway targets in cancer models, suggesting that similar compounds could yield beneficial effects in immunotherapy when tested in vivo .
Case Study 2: Structure-Activity Relationship
Research on various pyridine and pyrazole derivatives has established that the position and nature of substituents greatly influence biological activity. For example, derivatives with trifluoromethyl groups generally exhibit enhanced lipophilicity and cellular uptake, leading to improved bioactivity profiles in vitro and in vivo .
Research Findings
Properties
IUPAC Name |
1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHAYXQDJFIZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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